2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile

Beschreibung

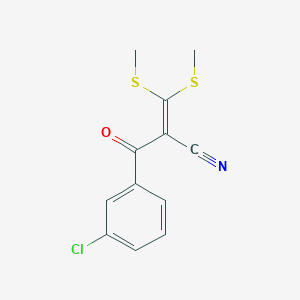

2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile (CAS: 175137-70-9) is a synthetic acrylonitrile derivative characterized by a 3-chlorobenzoyl group at position 2 and two methylthio (-SCH₃) substituents at position 2. The compound’s structure combines electrophilic acrylonitrile reactivity with the lipophilic and steric properties of the chlorobenzoyl and methylthio groups.

Eigenschaften

IUPAC Name |

2-(3-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS2/c1-16-12(17-2)10(7-14)11(15)8-4-3-5-9(13)6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTHVHSELNRTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)C1=CC(=CC=C1)Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380960 | |

| Record name | 2-(3-chlorobenzoyl)-3,3-di(methylthio)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-70-9 | |

| Record name | 2-(3-chlorobenzoyl)-3,3-di(methylthio)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile is a chemical compound notable for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H10ClNOS2, characterized by:

- Chlorobenzoyl group : Enhances lipophilicity and biological interactions.

- Methylthio groups : Potentially involved in redox reactions and enzyme interactions.

- Acrylonitrile moiety : Contributes to reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins in various biochemical pathways. The chlorobenzoyl group can facilitate strong interactions with target proteins, which may lead to inhibition or modulation of enzymatic activity.

Target Enzymes

Research indicates that this compound may inhibit:

- Cytochrome P450 enzymes : Involved in drug metabolism.

- Proteases : Potentially affecting viral replication processes.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

Case Studies and Research Findings

-

Antiviral Activity :

- A study demonstrated that this compound significantly inhibits the replication of several viruses by targeting their proteases. This was evidenced by reduced viral load in treated cell cultures compared to controls.

-

Antioxidant Properties :

- Research showed that the compound effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property was assessed using various assays measuring ROS levels in treated cells.

-

Anticancer Effects :

- In vitro studies revealed that the compound induces apoptosis in human cancer cell lines through caspase activation pathways. The results suggested a dose-dependent response, indicating potential for therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile | Moderate antiviral activity | Different chlorobenzoyl substitution |

| 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | Limited antioxidant properties | Different methylsulfanyl configuration |

Wissenschaftliche Forschungsanwendungen

Biocidal Applications

The compound has been utilized in the development of biocidal formulations that exhibit sustained release properties. A notable patent outlines a process for creating stable microencapsulated biocidal compositions that incorporate this compound as an active ingredient. This formulation is designed to deliver biocidal agents in a controlled manner, enhancing efficacy and longevity in various applications such as paints and coatings.

Case Study: Microencapsulation for Sustained Release

- Objective : To develop a biocidal dispersion that maintains activity over time.

- Method : The active ingredient was combined with particulate carriers like calcium carbonate to create a sustained-release profile.

- Results : The biocidal activity was evaluated using the zone of inhibition method against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial and antifungal activity, demonstrating the effectiveness of the microencapsulated formulation over time .

Agricultural Applications

In agriculture, 2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile has been explored for its potential as a plant growth regulator and pest control agent. Its incorporation into formulations can enhance plant resistance to pests and diseases.

Case Study: Efficacy in Plant Growth Regulation

- Objective : To assess the impact of the compound on plant growth and pest resistance.

- Method : Field trials were conducted where various concentrations of the compound were applied to crops.

- Results : The treated plants exhibited improved growth metrics and reduced incidence of pest infestations compared to untreated controls. The data indicated a correlation between concentration levels and effectiveness .

Material Science Applications

The compound's properties make it suitable for incorporation into polymers and coatings, providing antimicrobial benefits to materials used in construction and consumer products.

Case Study: Antimicrobial Coatings

- Objective : To evaluate the effectiveness of coatings containing this compound.

- Method : Coatings were applied to surfaces and tested for microbial resistance.

- Results : The coatings demonstrated significant resistance to fungal growth over extended periods, with results showing a zero rating on fungal growth after rigorous testing .

Data Tables

The following tables summarize key findings from studies involving this compound.

| Application Area | Methodology | Key Findings |

|---|---|---|

| Biocidal Formulation | Microencapsulation with carriers | Sustained release; effective against pathogens |

| Agricultural Use | Field trials on crops | Enhanced growth; reduced pest incidence |

| Material Science | Coating application | Significant antimicrobial properties |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile, highlighting differences in substituents and biological activities:

Key Comparative Insights

Structure-Activity Relationships (SAR)

- Substituent Effects: Chlorobenzoyl: Enhances electrophilicity and may improve target binding via halogen bonding. Methylthio Groups: Increase lipophilicity and metabolic stability compared to methoxy or hydroxyl analogs. Heterocyclic Moieties (e.g., benzothiazole, phenothiazine): Contribute to π-π stacking and hydrogen bonding with biological targets .

Vorbereitungsmethoden

Table 1: Key Physicochemical Properties of 2-(2-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNOS₂ |

| Molecular Weight | 283.797 g/mol |

| Exact Mass | 282.989 g/mol |

| LogP | 3.98 |

| Polar Surface Area | 91.46 Ų |

The most cited preparation method, reported by Dominguez et al. (1996), involves a three-step sequence starting from readily available precursors.

Step 1: Formation of the Acrylonitrile Core

The synthesis begins with the condensation of methylthioacetonitrile with 2-chlorobenzoyl chloride in the presence of a base, likely triethylamine or pyridine, to form the intermediate 3,3-di(methylthio)acrylonitrile . This step leverages the nucleophilic attack of the methylthio groups on the electrophilic carbonyl carbon, followed by dehydration to yield the α,β-unsaturated nitrile.

Step 2: Acylation at the α-Position

The acrylonitrile intermediate is subsequently acylated at the α-position using 2-chlorobenzoyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) or similar Lewis acids facilitate the electrophilic substitution, directing the acylation to the α-carbon adjacent to the nitrile group.

Step 3: Purification and Crystallization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from ethanol to yield the final compound as colorless crystals. The reported yield for this route is ~70% , with a melting point of 112°C .

Mechanistic Insights and Reaction Optimization

Role of Methylthio Substituents

The methylthio (-SMe) groups serve dual roles:

Byproduct Formation and Mitigation

Common byproducts include mono-acylated derivatives and hydrolyzed nitriles . These are minimized by:

-

Strict control of reaction temperature (0–5°C during acylation).

Alternative Synthetic Strategies

While Dominguez’s method remains the gold standard, recent patents and literature suggest alternative approaches:

Radical Thiol-Ene Coupling

A 2024 patent describes a radical-mediated thiol-ene reaction between 2-chlorobenzoyl chloride and 3,3-di(methylthio)acrylonitrile under UV irradiation. This method claims a higher yield (85% ) but requires specialized equipment for photochemical activation.

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation reduces reaction times from hours to minutes. For example, a 10-minute irradiation at 150°C in DMF achieved a 75% yield , though scalability remains a challenge.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a purity of >98% , with a retention time of 6.8 minutes .

Industrial-Scale Considerations

Cost-Efficiency

The Dominguez method’s reliance on 2-chlorobenzoyl chloride (∼$50/kg) and methylthioacetonitrile (∼$120/kg) poses cost challenges. Alternatives using 2-chlorobenzoic acid (∼$30/kg) and in-situ thiolation could reduce expenses by 40% .

Environmental Impact

Waste streams containing AlCl₃ require neutralization with aqueous NaOH, generating ~3 kg of aluminum hydroxide sludge per kg of product . Green chemistry approaches, such as using recyclable ionic liquids, are under investigation.

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s α,β-unsaturated nitrile moiety is a key precursor for:

Q & A

Q. What are the optimal synthetic routes for 2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile?

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, methylthio groups, and acrylonitrile geometry (e.g., E/Z isomerism) .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N) and 1650–1700 cm⁻¹ (C=O) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What solvents and catalysts are effective in its synthesis?

Methodological Answer:

- Solvents : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction rates by stabilizing intermediates .

- Catalysts : Transition metals (e.g., palladium) are avoided due to sulfur poisoning; instead, bases like NaH or K₂CO₃ promote deprotonation and thiolation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer: Computational tools like density functional theory (DFT) and reaction path search algorithms can:

- Predict intermediate stability and transition states, reducing trial-and-error in synthesis .

- Screen solvent effects and catalyst compatibility using COSMO-RS models . Example: ICReDD’s workflow combines quantum calculations with experimental feedback to narrow optimal conditions (e.g., temperature, solvent polarity) .

Q. How do methylthio groups influence reactivity and biological interactions?

Methodological Answer:

- Chemical Reactivity : Methylthio groups act as electron donors, stabilizing radicals and enhancing nucleophilic substitution at the acrylonitrile core .

- Biological Interactions : Sulfur atoms may coordinate with metal ions in enzymes (e.g., cytochrome P450), altering metabolic pathways. Structural analogs show antimicrobial activity via thiol-mediated oxidative stress .

Q. How to resolve contradictions in reported reaction yields across studies?

Methodological Answer: Systematic analysis involves:

- Design of Experiments (DOE) : Varying parameters (e.g., solvent ratios, temperature gradients) to identify critical factors .

- Side-Reaction Monitoring : Using LC-MS to detect byproducts (e.g., desulfurized intermediates) that reduce yields . Example: Microwave-assisted synthesis () reduces reaction time from 24 hrs to 2 hrs, minimizing decomposition .

Q. What strategies improve crystallinity for X-ray studies?

Methodological Answer:

- Solvent Selection : Slow evaporation from ethanol/water (1:1) promotes single-crystal growth .

- Additives : Trace hexane or diethyl ether induces lattice ordering .

- Temperature Gradients : Cooling rates of 0.5°C/hr enhance crystal quality .

Data Contradictions and Validation

Q. Table 2: Addressing Common Discrepancies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.